
Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- is a heterocyclic organic compound that belongs to the pyridinium family This compound is characterized by its pyridine ring substituted with ethoxycarbonyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- typically involves the reaction of 2,6-dimethyl-3,5-bis(ethoxycarbonyl)-1,2-dihydropyridines with suitable reagents. One common method is the electrolytic oxidation of these dihydropyridines in acetonitrile on platinum electrodes . This process forms free cation radicals, which subsequently undergo deprotonation to neutral radicals and disproportionation to yield the desired pyridinium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrolytic oxidation processes, utilizing advanced electrochemical cells and optimized reaction conditions to ensure high yield and purity. The use of platinum electrodes and acetonitrile as the solvent is crucial for the efficient formation of the pyridinium cations .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Electrolytic oxidation in acetonitrile on platinum electrodes.
Reduction: Can be reduced using suitable reducing agents under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxycarbonyl groups.
Major Products
The major products formed from these reactions include pyridinium cations, neutral radicals, and substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridinium, 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl- involves its interaction with molecular targets through its pyridinium cation. The compound can participate in redox reactions, forming cation radicals that can further react with other molecules. This redox activity is crucial for its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers.
2,6-Dimethyl-3,5-bis(ethoxycarbonyl)-1,2-dihydropyridines: Precursor to the pyridinium compound, used in similar synthetic applications.
Uniqueness
Its ability to form stable cation radicals and participate in various redox reactions sets it apart from other similar compounds .
Properties
CAS No. |
59348-50-4 |
|---|---|
Molecular Formula |
C14H20NO4+ |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
diethyl 1,2,6-trimethylpyridin-1-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C14H20NO4/c1-6-18-13(16)11-8-12(14(17)19-7-2)10(4)15(5)9(11)3/h8H,6-7H2,1-5H3/q+1 |
InChI Key |
BZWIZGKGPWOKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C([N+](=C1C)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


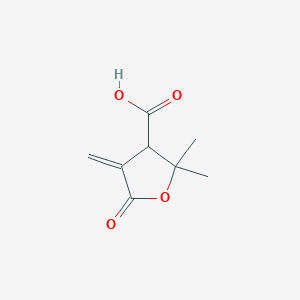
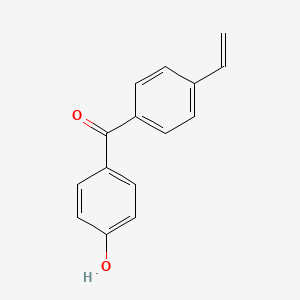
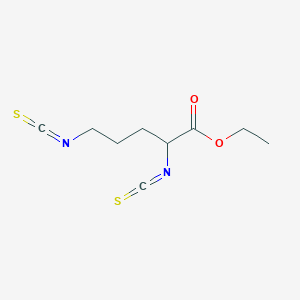
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)
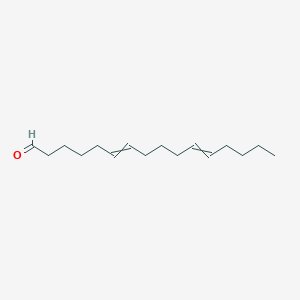
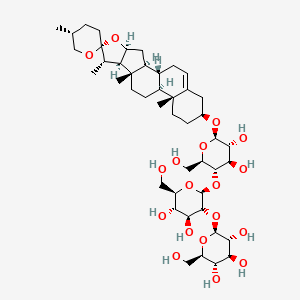
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)

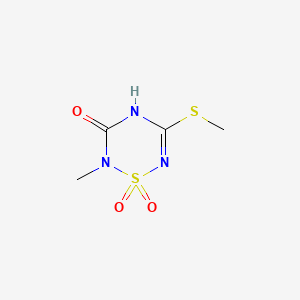
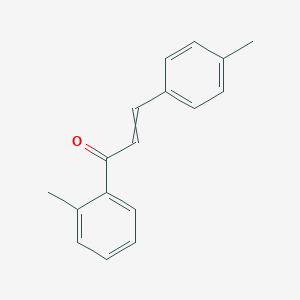
![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
